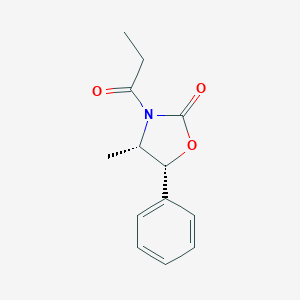

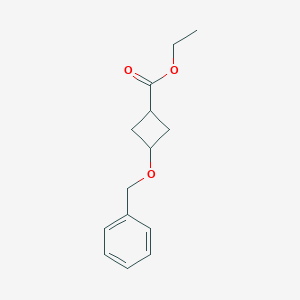

1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate

説明

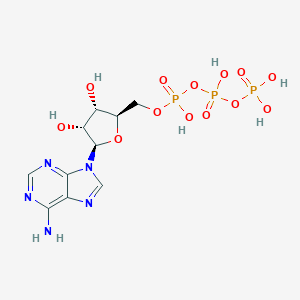

“1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C36H48N2O10 . It has an average mass of 668.774 Da and a monoisotopic mass of 668.330872 Da .

Molecular Structure Analysis

The compound has two defined stereocentres . The (2S,5R) notation indicates the configuration of the chiral centers in the molecule. The numbers 2 and 5 refer to the carbon atoms to which the chiral centers are attached .科学的研究の応用

Electronic Effects of Carbohydrate Protecting Groups

A study investigated the electronic effects of carbohydrate protecting groups in hydroxypiperidines, utilizing 1-deoxynojirimycin as a model. The effects were quantified by measuring the stabilization of positive charge on the ring heteroatom, leading to insights into the stabilization effects of various protecting groups like benzoyl and benzyl. This research is crucial for understanding the electronic interactions in glycosylation chemistry and could have implications for the synthesis and stabilization of compounds like 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate (Heuckendorff, Pedersen, & Bols, 2010).

Synthesis of Enantiopure Products

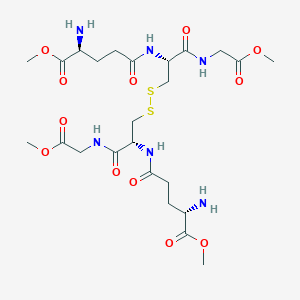

Research demonstrated the kinetic resolution of racemates to obtain enantiopure 1-benzylaziridine-2-carboxamides, which were further processed into various enantiopure products like O-methyl-l-serine. This study provides insights into the synthesis routes and potential transformations of compounds, which may include or relate to the chemical structure of this compound (Morán-Ramallal, Liz, & Gotor, 2007).

Conformational Analysis of Benzyl Group

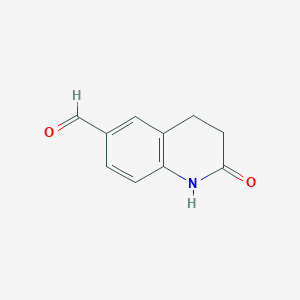

A detailed conformational analysis of 4-benzyl-4-hydroxypiperidines was conducted, providing insights into the preferred conformations and the influences of various substituents. This information can be vital for understanding the molecular behavior and potential chemical reactions of compounds like this compound (Manimekalai et al., 2007).

Benzylation of Alcohols

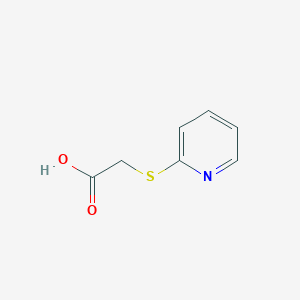

The study on the benzylation of alcohols using a stable pyridinium salt provides a potential pathway for modifying or synthesizing similar compounds, enhancing the understanding of chemical reactions involving benzyl groups, which is relevant for the chemistry of compounds like this compound (Poon & Dudley, 2006).

Iron-Catalyzed Benzylation

Research on the iron-catalyzed benzylation of 1,3-dicarbonyl compounds opens up new possibilities for the benzylation reactions, potentially relevant for compounds structurally related to this compound (Kischel et al., 2007).

将来の方向性

Research directed towards the preparation of the basic structure of similar compounds in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there may be future research opportunities in the synthesis and applications of “1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate”.

特性

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHXFVLVIIBQOM-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555568 | |

| Record name | 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

930779-11-6, 117836-27-8 | |

| Record name | rel-2-Methyl 1-(phenylmethyl) (2R,5S)-5-hydroxy-1,2-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930779-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl 1-(phenylmethyl) (2S,5R)-5-hydroxy-1,2-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117836-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B179908.png)

![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate](/img/structure/B179916.png)

![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)